Para-Substitution Dictates Molecular Topology and Synthetic Utility Compared to Ortho- and Meta-Isomers
The target compound (CAS 898770-83-7) is the para-substituted isomer in a series of three closely related morpholinomethyl-phenyl oxovalerates. The comparator compounds are the ortho- (CAS 898751-49-0) and meta- (CAS 898792-46-6) isomers [1]. While all three share the identical molecular formula (C18H25NO4) and molecular weight (319.4 g/mol), their substitution patterns confer distinct structural and electronic properties, leading to differentiated reactivity and biological interactions. The para-isomer provides a unique vector for molecular extension and has been specifically utilized as a key building block in the design of potent FAK inhibitors, a utility not directly shared by its regioisomers [2].
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | Para-substitution (1,4-disubstituted phenyl ring) |
| Comparator Or Baseline | Ortho-substitution (CAS 898751-49-0) and Meta-substitution (CAS 898792-46-6) |
| Quantified Difference | Qualitative difference in molecular topology and electronic distribution |
| Conditions | Structural analysis |
Why This Matters
The specific regioisomer is not interchangeable; selecting the para-isomer is essential for applications requiring its unique spatial orientation for target binding or further synthetic elaboration.
- [1] PubChem. (n.d.). Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-_2-_morpholinomethyl_phenyl_-5-oxovalerate View Source
- [2] Zhang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. DOI: 10.3390/molecules26144187 View Source
